molecular formula C10H11N5O B2633155 N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide CAS No. 110181-51-6

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide

Cat. No.: B2633155
CAS No.: 110181-51-6
M. Wt: 217.232
InChI Key: IELRWQHVUYEFSM-UHFFFAOYSA-N
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Description

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide is a chemical compound that features a benzamide group attached to a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide typically involves the following steps:

    Preparation of 3-amino-1H-1,2,4-triazole: This can be synthesized through the cyclocondensation of aminoguanidine with formic acid or its derivatives.

    Formation of the Benzamide Derivative: The 3-amino-1H-1,2,4-triazole is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazole ring .

Scientific Research Applications

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-1,2,4-triazole: A simpler compound with similar structural features but lacking the benzamide group.

    N-[(3-amino-1H-1,2,4-triazol-3-yl)methyl]benzamide: A positional isomer with the amino group at a different position on the triazole ring.

Uniqueness

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide is unique due to the specific positioning of the amino group on the triazole ring and the presence of the benzamide group.

Properties

IUPAC Name

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-10-13-8(14-15-10)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELRWQHVUYEFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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